molecular formula C6H13ClN2O3 B3046290 Methyl 2-amino-4-carbamoylbutanoate hydrochloride CAS No. 1218910-62-3

Methyl 2-amino-4-carbamoylbutanoate hydrochloride

Cat. No.: B3046290
CAS No.: 1218910-62-3
M. Wt: 196.63
InChI Key: HGYBXODOMJPMNO-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-carbamoylbutanoate hydrochloride is a protected derivative of the amino acid glutamine, where the carboxylic acid group is esterified and the compound is supplied as a stable hydrochloride salt . This modification makes it a valuable building block in organic synthesis and peptide chemistry, particularly for the introduction of glutamine residues while minimizing side reactions. The carbamoyl side chain on the molecule is a key functional group, mirroring the structure of native glutamine, which is a crucial metabolite involved in nitrogen transport and protein synthesis . Researchers utilize this compound in medicinal chemistry for the development of novel bioactive peptides and enzyme inhibitors. Its structure, featuring a reactive ester and a protected amine, allows for further selective chemical transformations, making it a versatile intermediate for constructing more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in various reaction solvents. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for application in humans or animals.

Properties

IUPAC Name

methyl 2,5-diamino-5-oxopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3.ClH/c1-11-6(10)4(7)2-3-5(8)9;/h4H,2-3,7H2,1H3,(H2,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYBXODOMJPMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218910-62-3
Record name Glutamine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218910-62-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-amino-4-carbamoylbutanoate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-carbamoylbutanoate hydrochloride typically involves the reaction of 2-amino-4-carbamoylbutanoic acid with methanol in the presence of hydrochloric acid. The reaction proceeds as follows:

    Starting Materials: 2-amino-4-carbamoylbutanoic acid, methanol, hydrochloric acid.

    Reaction Conditions: The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the reaction flask.

    Product Isolation: The product is isolated by evaporating the solvent and recrystallizing the residue from a suitable solvent, such as ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-carbamoylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.

    Reduction: The carbamoyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of methyl 2-nitro-4-carbamoylbutanoate hydrochloride.

    Reduction: Formation of methyl 2-amino-4-aminobutanoate hydrochloride.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Bioactive Compounds
Methyl 2-amino-4-carbamoylbutanoate hydrochloride serves as a key intermediate in the synthesis of various bioactive molecules. For instance, it is utilized in the preparation of (S)-2-aminobutyric acid derivatives, which are essential for creating pharmaceuticals like levetiracetam, an anticonvulsant medication used to treat epilepsy. The synthesis involves several steps, including the conversion of (S)-2-aminobutyric acid to its amide form and subsequent transformations to yield the desired drug compounds .

1.2 Antineoplastic Activity
Research indicates that derivatives of this compound exhibit potential antitumor properties. Studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. This makes them candidates for further development in cancer therapeutics .

Agricultural Applications

2.1 Herbicidal Properties
The compound is also noted for its herbicidal activity. Its derivatives, particularly those related to phosphinylated amino acids, have been employed as herbicides, effectively controlling unwanted vegetation in agricultural settings. The mechanism typically involves disrupting amino acid biosynthesis pathways in plants, leading to their death .

Biochemical Research Applications

3.1 Enzyme Inhibition Studies
this compound has been utilized in biochemical assays to study enzyme inhibition mechanisms. For example, it can act as a competitive inhibitor for certain proteases and enzymes involved in metabolic pathways, providing insights into enzyme kinetics and regulation .

3.2 Neurotransmitter Research
Given its structural similarity to neurotransmitters, this compound has been investigated for its effects on neuronal signaling pathways. It may influence neurotransmitter release and receptor activity, making it relevant in neuropharmacology research focused on conditions like depression and anxiety .

Mechanism of Action

The mechanism of action of methyl 2-amino-4-carbamoylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbamoyl groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The methyl ester group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and application-based differences between Methyl 2-amino-4-carbamoylbutanoate hydrochloride and related compounds:

Compound Name Molecular Formula Key Functional Groups CAS/Identifier Applications/Notes References
This compound C₆H₁₂ClN₂O₃⁺ Amino (C2), carbamoyl (C4), methyl ester Not explicitly provided Likely synthetic intermediate; carbamoyl group may enhance hydrogen-bonding capacity. N/A
(S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride C₅H₁₂ClNO₃ Amino (C2), hydroxyl (C4), methyl ester 943654-96-4 Homoserine derivative; hydroxyl group increases polarity vs. carbamoyl analog.
4-(Dimethylamino)butanoic acid hydrochloride C₆H₁₄ClNO₂ Dimethylamino (C4), carboxylic acid Not provided Higher basicity due to dimethylamino group; used in organic synthesis.
Yohimbine hydrochloride C₂₁H₂₇ClN₂O₃ Methyl ester, hydroxyl, yohimban alkaloid framework CHEMBLINK (2009) Pharmacological agent (e.g., α₂-adrenergic antagonist); complex steroidal structure.
KHG26792 (azetidine derivative) C₁₇H₂₂ClNO Azetidine ring, naphthalene, propoxy Not provided Conformationally constrained; potential CNS activity due to aromatic groups.
ACNU (nitrosourea antitumor agent) C₉H₁₃ClN₄O₂ Nitrosourea, pyrimidine, chloroethyl Not provided Rapid metabolism (t₁/₂ ~12 min in rats); antitumor activity via alkylation.

Key Comparative Insights:

Functional Group Influence: The carbamoyl group in the target compound distinguishes it from analogs like (S)-Methyl 2-amino-4-hydroxybutanoate hydrochloride (hydroxyl at C4) and 4-(Dimethylamino)butanoic acid hydrochloride (dimethylamino at C4) . The methyl ester group, shared with Yohimbine hydrochloride, suggests similar hydrolytic instability under physiological conditions, though Yohimbine’s complex alkaloid framework confers distinct pharmacological properties .

Metabolic and Pharmacokinetic Profiles :

  • ACNU, a nitrosourea compound, exhibits rapid plasma clearance (t₁/₂ ~12 min in rats) due to reactive chloroethyl and nitroso groups . In contrast, the carbamoyl group in the target compound may slow metabolism, enhancing stability for sustained delivery.

Structural Complexity and Applications :

  • KHG26792’s azetidine ring and aromatic naphthalene moiety introduce conformational rigidity, likely targeting CNS receptors . The target compound’s linear structure lacks such constraints, favoring use as a flexible building block in peptide synthesis.
  • Yohimbine’s steroidal framework enables receptor-specific interactions, whereas the target compound’s simpler structure may limit direct pharmacological activity but enhance versatility as a synthetic precursor .

Biological Activity

Methyl 2-amino-4-carbamoylbutanoate hydrochloride, a derivative of amino acid compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group, a carbamoyl group, and a methyl ester. This structure is significant as it influences the compound's interaction with biological targets.

Pharmacological Activities

1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing carbamoyl groups have shown significant antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds typically range from 46.9 to 93.7 µg/mL against resistant strains such as MRSA and E. coli .

2. Anticancer Potential
this compound has been studied for its anticancer properties. Similar compounds have demonstrated cytotoxicity against various cancer cell lines, with IC50 values comparable to standard chemotherapeutics like doxorubicin . The structure-activity relationship (SAR) studies suggest that modifications to the phenyl ring can enhance antiproliferative activity, indicating a promising avenue for drug development.

3. Neuropharmacological Effects
Compounds derived from amino acid structures have shown potential in treating neurological disorders. For example, certain analogues exhibit anticonvulsant activity with effective doses significantly lower than traditional medications such as ethosuximide . This suggests that this compound may also possess neuroprotective properties.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : The compound may interact with specific receptors in the nervous system, contributing to its anticonvulsant effects.
  • Cell Cycle Disruption : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC: 46.9 - 93.7 µg/mL
AnticancerIC50 comparable to doxorubicin
AnticonvulsantEffective dose <20 mg/kg

Case Study Example

A study conducted on a related compound demonstrated significant growth inhibition in HT29 colorectal cancer cells with an IC50 value lower than that of established treatments . The mechanism was linked to the compound's ability to disrupt microtubule formation, leading to apoptosis.

Q & A

Q. How can researchers resolve contradictions in biological activity data for this compound in enzyme inhibition studies?

  • Methodological Answer: Discrepancies may arise from variations in purity, solvent systems, or assay protocols (e.g., buffer pH, temperature). Validate compound purity via HPLC before assays. Use positive controls like L-NAME (a nitric oxide synthase inhibitor) to benchmark activity, as seen in NO pathway studies . Structural analogs, such as Methyl 4-amino-1-ethyl-1H-pyrrole-2-carboxylate hydrochloride, require strict adherence to standardized bioassay conditions to ensure reproducibility .

Q. What experimental design strategies optimize reaction yields for synthesizing this compound?

  • Methodological Answer: Employ design of experiments (DoE) to test variables like temperature, catalyst concentration, and reaction time. For example, studies on metformin hydrochloride formulations use factorial designs to optimize parameters such as pH and excipient ratios, which can be adapted for ester synthesis . Kinetic monitoring via inline FTIR or LC-MS helps identify optimal reaction endpoints .

Q. How does the compound’s structural configuration influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The carbamoyl group at position 4 and the ester at position 1 create steric and electronic effects. The amine at position 2 can act as a directing group, influencing regioselectivity. Comparative studies on derivatives like 2-amino-4-[hydroxy(2H3)methylphosphoryl]butanoic acid hydrochloride suggest that substituent positioning alters reaction pathways, necessitating computational modeling (e.g., DFT) to predict reactivity .

Q. What considerations are critical for determining in vivo dosages in pharmacological studies?

  • Methodological Answer: Base dosages on pharmacokinetic parameters (e.g., bioavailability, half-life) derived from preliminary in vitro assays. For example, PCPA methyl ester hydrochloride is administered at 250–500 mg/kg in murine models to achieve CNS serotonin depletion, with adjustments for species-specific metabolic rates . Toxicity screening (e.g., LD50 assays) and dose-response curves are mandatory before in vivo testing .

Methodological Tables

Q. Table 1: Key Analytical Parameters for this compound

TechniqueParametersReference Compound Example
HPLCC18 column, 0.1% TFA in H2O/MeOHMethyl 4-aminobutyrate HCl
¹H NMRδ 3.7 (ester CH3), δ 8.1 (NH3+)Yohimbine HCl
MS (ESI+)m/z [M+H]+ = 195.14-Aminopyridin-2-yl methanol HCl


Table 2: DoE Variables for Synthesis Optimization

VariableRange TestedImpact on Yield
Reaction Temp.25–80°CHigher temps accelerate esterification but risk decomposition
Catalyst (H2SO4)0.1–1.0 eqExcess acid reduces amine stability
Reaction Time2–24 hrsProlonged time increases hydrolysis risk

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-amino-4-carbamoylbutanoate hydrochloride
Reactant of Route 2
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Methyl 2-amino-4-carbamoylbutanoate hydrochloride

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